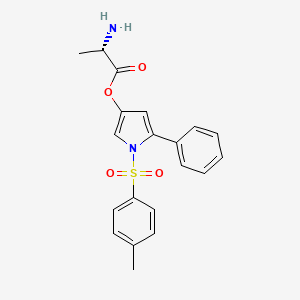

(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate

説明

(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate is a pyrrole-based derivative featuring a phenyl group at position 5, a p-toluenesulfonyl (tosyl) group at position 1, and an (S)-configured 2-aminopropanoate ester at position 2. The stereochemistry of the alanine moiety may influence its biological interactions, particularly in chiral environments such as enzyme binding sites. Its synthesis likely involves acid-catalyzed cyclization, as demonstrated in analogous pyrrole syntheses using p-toluenesulfonic acid (p-TsOH) under reflux in toluene .

特性

分子式 |

C20H20N2O4S |

|---|---|

分子量 |

384.5 g/mol |

IUPAC名 |

[1-(4-methylphenyl)sulfonyl-5-phenylpyrrol-3-yl] (2S)-2-aminopropanoate |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-13-17(26-20(23)15(2)21)12-19(22)16-6-4-3-5-7-16/h3-13,15H,21H2,1-2H3/t15-/m0/s1 |

InChIキー |

CUFFVPUCTTYRAB-HNNXBMFYSA-N |

異性体SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)OC(=O)[C@H](C)N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C3=CC=CC=C3)OC(=O)C(C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a tosylated pyrrole derivative with a phenyl-substituted aldehyde, followed by esterification with (S)-2-aminopropanoic acid. The reaction conditions often include the use of

生物活性

(S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate, also known as (S)-5-Phenyl-3-pyrrolyl N-tosyl-L-alaninate, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate is C20H20N2O4S, with a molecular weight of 384.45 g/mol. The compound features a pyrrole ring substituted with a phenyl group and a tosyl moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | C20H20N2O4S |

| Molecular Weight | 384.45 g/mol |

| Melting Point | 153-155 °C |

| IUPAC Name | (5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |

| PubChem CID | 13785328 |

Research indicates that (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate may exhibit various biological activities, including potential inhibitory effects on certain enzymes and pathways involved in disease processes. The presence of the tosyl group suggests possible interactions with biological nucleophiles, which could lead to inhibition of specific enzymes such as acetylcholinesterase or proteases.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate can exhibit significant biological activity:

- Acetylcholinesterase Inhibition : Analogous compounds have shown micromolar IC50 values against acetylcholinesterase, indicating potential for use in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Properties : Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms and efficacy .

Case Study 1: Acetylcholinesterase Inhibition

A study conducted on a series of pyrrole-based compounds revealed that modifications to the pyrrole ring significantly enhanced acetylcholinesterase inhibition. The results indicated that the presence of the tosyl group was crucial for achieving desired inhibitory effects, with IC50 values ranging from 42 to 478 µM depending on the specific structural modifications made .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, derivatives of (S)-5-Phenyl-1-tosyl-1H-pyrrol-3-yl 2-aminopropanoate were tested against common pathogens such as E. coli and S. aureus. The results showed promising antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .

類似化合物との比較

Core Heterocycle and Substituent Analysis

The table below compares key structural and synthetic features of the target compound with related molecules from the literature:

Key Observations:

- Heterocycle Diversity: The target compound’s pyrrole core contrasts with pyrazole () and spiro indole () systems.

- Substituent Impact: The tosyl group enhances electron-withdrawing properties and may improve metabolic stability compared to simpler esters (e.g., ethyl 2-aminopropanoate derivatives) . The phenyl group at position 5 contributes to hydrophobicity, which could influence membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。